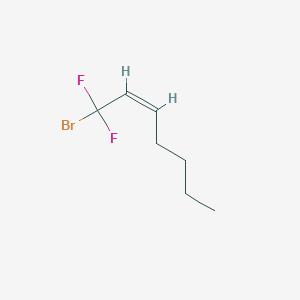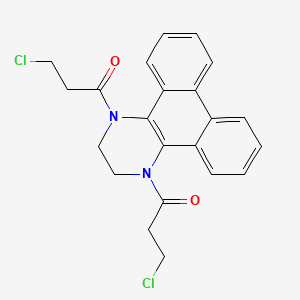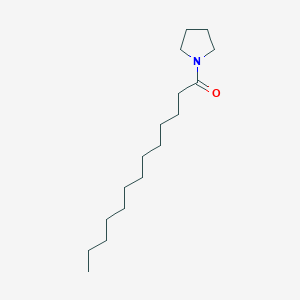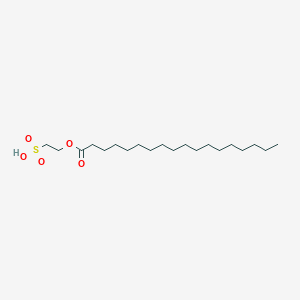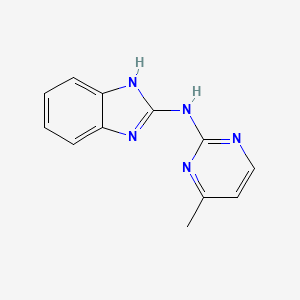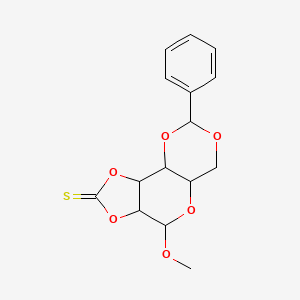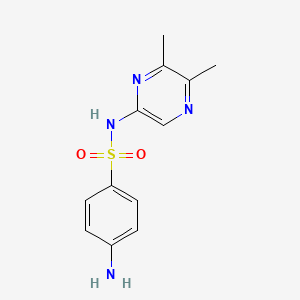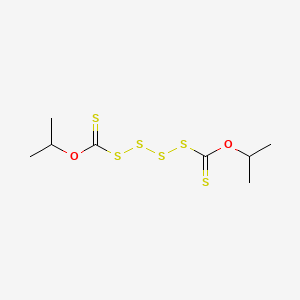
O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropylxanthogen tetrasulfide: is an organic sulfur compound with the molecular formula C8H14O2S6 . It is characterized by its unique structure, which includes multiple sulfur atoms, making it a polysulfide. This compound is known for its applications in various industrial processes, particularly in the rubber industry as a vulcanizing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diisopropylxanthogen tetrasulfide can be synthesized through the reaction of diisopropylxanthate with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the tetrasulfide linkage. The general reaction can be represented as:
2(C3H7O2CS2K)+3S2→(C3H7O2CS2)2S4+2K2S
Industrial Production Methods: In industrial settings, the production of diisopropylxanthogen tetrasulfide involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the purity and yield of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Diisopropylxanthogen tetrasulfide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: It can be reduced to form lower polysulfides or thiols.
Substitution: The compound can participate in substitution reactions where the xanthogen group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower polysulfides and thiols.
Substitution: Compounds with different functional groups replacing the xanthogen group.
Applications De Recherche Scientifique
Diisopropylxanthogen tetrasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with antioxidant properties.
Industry: It is widely used in the rubber industry as a vulcanizing agent, improving the durability and elasticity of rubber products.
Mécanisme D'action
The mechanism by which diisopropylxanthogen tetrasulfide exerts its effects is primarily through its ability to undergo homolytic substitution reactions. This involves the cleavage of the sulfur-sulfur bonds, leading to the formation of perthiyl radicals. These radicals can then interact with other molecules, imparting antioxidant properties and inhibiting oxidative processes. The compound’s unique structure allows it to stabilize these radicals, making it an effective antioxidant.
Comparaison Avec Des Composés Similaires
- Diethylxanthogen tetrasulfide
- Dibutylxanthogen tetrasulfide
- Dimethylxanthogen tetrasulfide
Comparison: Diisopropylxanthogen tetrasulfide is unique due to its specific alkyl groups (isopropyl) attached to the xanthogen moiety. This structural difference can influence its reactivity and stability compared to other xanthogen tetrasulfides. For instance, the bulkier isopropyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall reactivity.
Propriétés
Numéro CAS |
69303-50-0 |
|---|---|
Formule moléculaire |
C8H14O2S6 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
O-propan-2-yl (propan-2-yloxycarbothioyltetrasulfanyl)methanethioate |
InChI |
InChI=1S/C8H14O2S6/c1-5(2)9-7(11)13-15-16-14-8(12)10-6(3)4/h5-6H,1-4H3 |
Clé InChI |
MLJOCCOPXPSSGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=S)SSSSC(=S)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


